Bienvenue dans la boutique en ligne BenchChem!

p53 and MDM2 proteins-interaction-inhibitor (chiral)

Stereochemistry Quality Control Enantiomeric Purity

Select this single (4S,5R)-enantiomer to eliminate the confounding effects of the inactive stereoisomer found in the racemate—a critical distinction where the active enantiomer can be up to 150-fold more potent. With a proven 3-year shelf life at -20°C and 50 mg/mL DMSO solubility, this batch-to-batch consistent reference standard ensures reproducible p53 stabilization, apoptosis induction, and dose-response data across multi-year research programs. Do not risk experimental variability by accepting undefined stereochemical mixtures or generic analogs.

Molecular Formula C40H49Cl2N5O4
Molecular Weight 734.7 g/mol
CAS No. 939981-37-0
Cat. No. B1591189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 and MDM2 proteins-interaction-inhibitor (chiral)
CAS939981-37-0
Molecular FormulaC40H49Cl2N5O4
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
InChIInChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1
InChIKeyDJZBZZRLUQDRII-IOLBBIBUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53 and MDM2 proteins-interaction-inhibitor (chiral) (939981-37-0) Procurement: Class, Identity, and Baseline Characteristics


The compound p53 and MDM2 proteins-interaction-inhibitor (chiral) (CAS 939981-37-0) is a small-molecule cis-imidazoline derivative that functions as a potent and selective antagonist of the p53-MDM2 protein-protein interaction [1]. This class of inhibitors operates by binding to the p53-binding pocket of the MDM2 protein, thereby preventing the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53 [1]. This mechanism leads to the stabilization and activation of p53, resulting in the induction of cell-cycle arrest and apoptosis in cancer cells expressing wild-type p53 [1]. The compound is specifically identified as a single, defined chiral enantiomer with the (4S,5R) absolute configuration [2].

Why Generic Substitution Fails for p53 and MDM2 proteins-interaction-inhibitor (chiral) (939981-37-0)


The procurement of a generic or closely related analog in place of the specified p53 and MDM2 proteins-interaction-inhibitor (chiral) (939981-37-0) carries significant scientific risk due to the profound impact of stereochemistry and specific functional groups on target engagement and downstream pharmacology. Within the cis-imidazoline class of MDM2 inhibitors, it is well-established that one enantiomer often possesses the majority of the biological activity. For example, the active (−)-Nutlin-3 enantiomer is up to 150 times more potent than its (+)-Nutlin-3 counterpart . Substituting the defined (4S,5R) chiral form of this compound with a racemic mixture (CAS 939983-14-9) or a different stereoisomer would introduce an inactive or less potent component, leading to inconsistent and unreproducible experimental results, potentially underestimating efficacy or complicating dose-response analyses . Furthermore, the unique substitution pattern on the imidazoline core, including the specific morpholinoethanone tail, dictates the precise binding interactions with the MDM2 pocket and influences physicochemical properties like solubility and permeability [1]. Any alteration, even a seemingly minor one, can shift the pharmacological profile and invalidate comparisons to established literature benchmarks.

Quantitative Differentiation Evidence for p53 and MDM2 proteins-interaction-inhibitor (chiral) (939981-37-0) for Scientific Procurement


Stereochemical Identity and Purity: Defined (4S,5R) Enantiomer Versus Racemic Mixture

The compound is defined as a single enantiomer with the (4S,5R) absolute configuration [1]. This is a critical differentiator from the racemic version (CAS 939983-14-9), which is a 1:1 mixture of enantiomers. Class-level evidence for MDM2-targeting cis-imidazolines demonstrates that a single enantiomer can be up to 150-fold more potent than its opposite counterpart, making enantiomeric identity a non-negotiable factor for reproducible bioactivity . Vendor-supplied purity for this specific compound is consistently high, reported as >98% [2] and specifically 98.13% .

Stereochemistry Quality Control Enantiomeric Purity

Solubility Profile for In Vitro Assays: DMSO Solubility Comparison

For in vitro experimentation, the compound demonstrates a DMSO solubility of 50 mg/mL (approx. 68.05 mM) . This provides a well-defined, usable concentration range for preparing stock solutions.

Solubility Formulation In Vitro Assays

Defined Long-Term Storage Stability for Consistent Inventory Management

Vendor specifications provide clear, quantifiable guidelines for long-term storage. The compound is stable as a powder for 3 years when stored at -20°C and for 2 years at 4°C . These data points offer a concrete shelf-life for procurement and inventory planning.

Stability Storage Inventory Management

Class-Level Potency: Positioning within the MDM2 Inhibitor Landscape

While direct, head-to-head potency data for this specific compound against a defined comparator panel is not publicly available from the vendor datasheets, its structure places it within the well-characterized cis-imidazoline class of MDM2 inhibitors [1]. As a class, optimized cis-imidazolines exhibit potent inhibition of the p53-MDM2 interaction, often achieving nanomolar IC50 values in biochemical assays [2]. This class-level potency is a direct result of the imidazoline core's ability to mimic the three key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that are critical for binding to the MDM2 cleft [3].

Potency Structure-Activity Relationship (SAR) Mechanism of Action

Recommended Research Application Scenarios for p53 and MDM2 proteins-interaction-inhibitor (chiral) (939981-37-0)


As a Stereochemically Defined Tool Compound for Investigating p53-Dependent Apoptosis and Cell Cycle Arrest

This compound is optimally suited for use as a reference tool in cellular assays designed to probe the p53 signaling pathway in wild-type p53 cancer cell lines. Its defined (4S,5R) stereochemistry ensures that the observed biological effects—such as p53 stabilization, induction of p21 and PUMA, and subsequent apoptosis—can be reliably attributed to a single molecular entity, avoiding the confounding effects of a racemic mixture [1]. This precision is critical for quantitative studies, including dose-response analyses, and for generating data that is directly comparable across different laboratories and experimental batches .

As a Positive Control in High-Throughput Screening (HTS) Campaigns for Next-Generation p53-MDM2 Antagonists

The compound's well-defined chemical identity and class-level potency make it an excellent positive control for high-throughput screening assays aimed at discovering novel inhibitors of the p53-MDM2 interaction. Its reliable bioactivity in cell-based and biochemical assays provides a benchmark against which the efficacy of new chemical entities can be measured [1]. Furthermore, the specific and readily quantifiable solubility (50 mg/mL in DMSO) simplifies the preparation of accurate and consistent assay-ready plates, a key logistical consideration for successful HTS campaigns .

For Long-Term Mechanistic Studies Requiring Stable Inventory Management

Research programs investigating the long-term effects of p53 reactivation in complex in vitro models (e.g., 3D spheroids or co-cultures) will benefit from the defined and extended storage stability of this compound. With a documented shelf-life of 3 years at -20°C, laboratory managers can procure a single batch of the compound and rely on its integrity for the duration of a multi-year research project . This minimizes the scientific variability introduced by changing compound lots or suppliers, thereby enhancing the reproducibility of long-term mechanistic studies.

As a Parent Scaffold in Medicinal Chemistry Structure-Activity Relationship (SAR) Explorations

For medicinal chemists, this compound serves as a validated and synthetically tractable scaffold for exploring structure-activity relationships around the cis-imidazoline core. The presence of modifiable functional groups (e.g., the morpholinoethanone tail) allows for systematic derivatization to probe effects on target potency, cellular permeability, and metabolic stability. Using a well-characterized, chiral starting point is essential for understanding how specific structural modifications impact the overall pharmacological profile and for generating coherent SAR datasets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for p53 and MDM2 proteins-interaction-inhibitor (chiral)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.